
3beta-Acetoxy-delta5-cholenyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Acetoxy-delta5-cholenyl Chloride is a chemical compound with the molecular formula C26H39ClO3 and a molecular weight of 435.039 g/mol . It is a derivative of cholenyl chloride and is characterized by the presence of an acetoxy group at the 3-beta position and a double bond at the delta-5 position. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3beta-Acetoxy-delta5-cholenyl Chloride involves several steps. One common method includes the acetylation of cholenyl chloride using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3beta-Acetoxy-delta5-cholenyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3beta-Acetoxy-delta5-cholenyl Chloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell membrane structure and function due to its structural similarity to cholesterol.
Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying steroidal drugs.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3beta-Acetoxy-delta5-cholenyl Chloride involves its interaction with specific molecular targets and pathways. The acetoxy group at the 3-beta position and the double bond at the delta-5 position play crucial roles in its reactivity and interaction with biological molecules. These structural features allow the compound to mimic certain biological molecules, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
3beta-Acetoxy-delta5-cholenyl Chloride can be compared with other similar compounds such as:
Cholenyl Chloride: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3beta-Hydroxy-delta5-cholenyl Chloride: Contains a hydroxyl group instead of an acetoxy group, affecting its solubility and reactivity.
3beta-Acetoxy-delta5-cholesteryl Chloride: Similar structure but with a different backbone, leading to variations in biological activity
These comparisons highlight the unique features of this compound, such as its specific reactivity and applications in scientific research.
Propiedades
Fórmula molecular |
C26H39ClO3 |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-chloro-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H39ClO3/c1-16(5-10-24(27)29)21-8-9-22-20-7-6-18-15-19(30-17(2)28)11-13-25(18,3)23(20)12-14-26(21,22)4/h6,16,19-23H,5,7-15H2,1-4H3/t16-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |
Clave InChI |
QIBNDKKFQYRWDS-WBNKZLQISA-N |
SMILES isomérico |
C[C@H](CCC(=O)Cl)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(CCC(=O)Cl)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


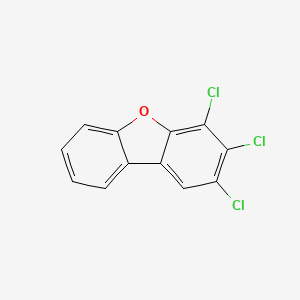
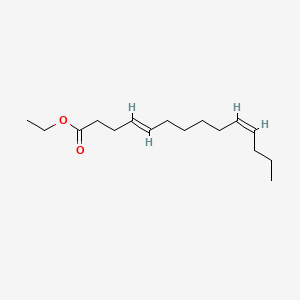
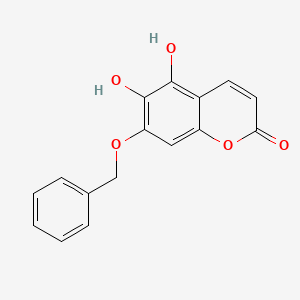
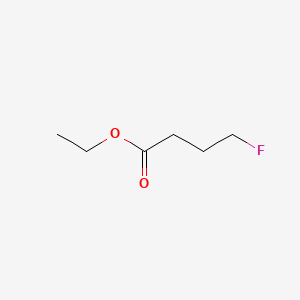
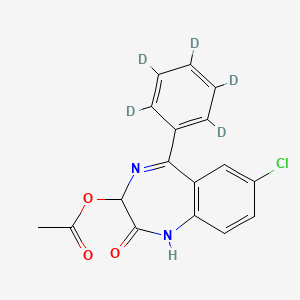
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
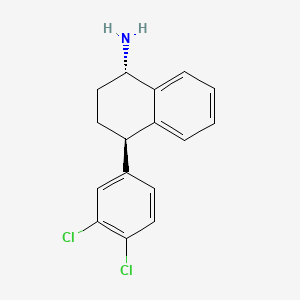
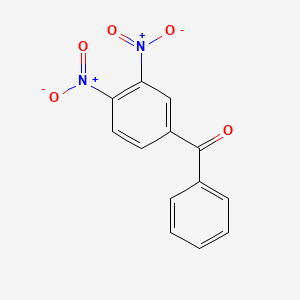
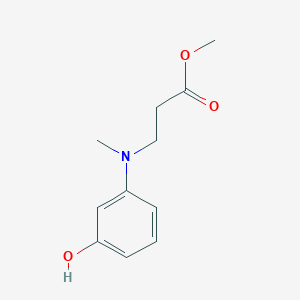
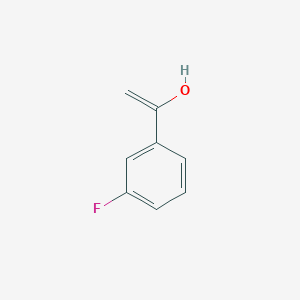
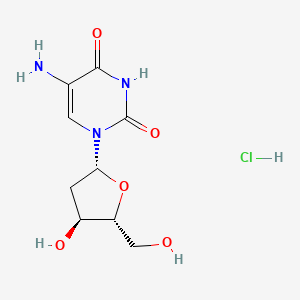
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
